REACTION_SMILES
|
[Br:6][c:7]1[n:8][cH:9][c:10]([CH:13]2[O:14][CH2:15][CH2:16][O:17]2)[cH:11][cH:12]1.[CH2:18]([Li:19])[CH2:20][CH2:21][CH3:22].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[O:1]1[CH2:2][CH2:5][CH2:4][CH2:3]1.[OH2:28]>>[O:1]=[CH:2][c:7]1[n:8][cH:9][c:10]([CH:13]2[O:14][CH2:15][CH2:16][O:17]2)[cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccc(C2OCCO2)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc(C2OCCO2)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |